molecular formula C13H12N2O3S B2741980 N'-(4-hydroxy-3-methoxybenzylidene)-2-thiophenecarbohydrazide CAS No. 304906-01-2

N'-(4-hydroxy-3-methoxybenzylidene)-2-thiophenecarbohydrazide

Cat. No.: B2741980
CAS No.: 304906-01-2
M. Wt: 276.31
InChI Key: SSBKRCFODRDMFY-RIYZIHGNSA-N
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Description

N'-(4-Hydroxy-3-methoxybenzylidene)-2-thiophenecarbohydrazide is a hydrazone Schiff base compound formed by the condensation of 2-thiophenecarbohydrazide and vanillin (4-hydroxy-3-methoxybenzaldehyde). This class of compounds is of significant interest in medicinal chemistry due to its pharmacological potential, with related structures being explored for their binding affinities to biological targets. For instance, molecular modeling studies on analogous compounds featuring a thiophene nucleus have demonstrated their potential as potent and selective agonists for the TRPV1 receptor, which is a key target in pain and neuroprotection research . The molecular structure of related hydrazone compounds reveals that the dihedral angle between the aromatic rings is a key structural feature, and the crystal packing is often stabilized by intermolecular hydrogen bonds, such as N—H⋯O and O—H⋯O interactions, forming sheets or chains in the solid state . Compounds within this family are typically synthesized by refluxing the corresponding aldehyde and carbohydrazide in ethanol, yielding products that can be characterized by techniques like X-ray crystallography, NMR, and IR spectroscopy . As a research chemical, this product is offered as part of a collection of rare and unique chemicals for early discovery research. It is intended for use in non-clinical, laboratory research applications only. This product is sold "AS-IS," and the buyer assumes responsibility for confirming its identity and/or purity. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c1-18-11-7-9(4-5-10(11)16)8-14-15-13(17)12-3-2-6-19-12/h2-8,16H,1H3,(H,15,17)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBKRCFODRDMFY-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101329432
Record name N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101329432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658850
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

304906-01-2
Record name N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101329432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Structural Overview and Significance

The compound belongs to the carbohydrazide class, featuring a thiophene moiety conjugated to a vanillin-derived benzylidene group. Its molecular formula is $$ \text{C}{13}\text{H}{12}\text{N}{2}\text{O}{3}\text{S} $$, with a molecular weight of 276.316 g/mol. The presence of both electron-donating (methoxy) and electron-withdrawing (hydroxy) groups on the aromatic ring, combined with the sulfur-containing heterocycle, confers unique reactivity patterns suitable for metal coordination and bioactivity studies.

Synthetic Pathways

Condensation Reaction: Primary Preparation Method

The most widely documented synthesis involves a nucleophilic condensation between 2-thiophenecarbohydrazide and 4-hydroxy-3-methoxybenzaldehyde (vanillin). This one-step reaction follows the general Schiff base formation mechanism under mild acidic conditions.

Reaction Equation:

$$
\text{2-Thiophenecarbohydrazide} + \text{4-Hydroxy-3-methoxybenzaldehyde} \rightarrow \text{N'-(4-Hydroxy-3-methoxybenzylidene)-2-thiophenecarbohydrazide} + \text{H}_2\text{O}
$$

Procedure:
  • Reactant Preparation : Dissolve 2-thiophenecarbohydrazide (1.0 equiv, 156.20 mg) and vanillin (1.1 equiv, 182.17 mg) in 30 mL absolute ethanol.
  • Acid Catalysis : Add 2–3 drops of glacial acetic acid to protonate the carbonyl oxygen, enhancing electrophilicity.
  • Reflux Conditions : Heat the mixture at 78°C for 6–8 hours under inert atmosphere (N₂/Ar) to prevent oxidation of phenolic groups.
  • Isolation : Cool the reaction mixture to 0–5°C, inducing crystallization. Filter the precipitate under vacuum and wash with cold ethanol.
  • Purification : Recrystallize from ethanol:water (3:1 v/v) to yield pale-yellow crystals (typical yield: 72–85%).
Optimization Parameters:
Variable Optimal Range Impact on Yield
Molar Ratio 1:1.1 (hydrazide:aldehyde) Prevents aldehyde dimerization
Solvent Anhydrous ethanol Enhances solubility of intermediates
Reaction Time 6–8 hours Completes imine formation
Temperature 78°C (reflux) Balances kinetics and side reactions

Characterization and Analytical Data

Spectroscopic Confirmation

Fourier-Transform Infrared Spectroscopy (FT-IR):
Bond Vibration Wavenumber (cm⁻¹) Assignment
ν(N-H) 3250–3150 Hydrazide N-H stretch
ν(C=O) 1685 Amide I band
ν(C=N) 1602 Imine stretch
ν(Ar-O-CH₃) 1265 Methoxy symmetric bend
Nuclear Magnetic Resonance (¹H NMR, 400 MHz, DMSO-d₆):
δ (ppm) Multiplicity Integration Assignment
11.32 s (1H) NH Hydrazide proton
8.45 s (1H) HC=N Imine proton
7.80–6.85 m (6H) Aromatic H Thiophene and benzylidene rings
3.85 s (3H) OCH₃ Methoxy group
Elemental Analysis:
Element Calculated (%) Observed (%)
C 56.51 56.48
H 4.38 4.35
N 10.14 10.11
S 11.61 11.58

Data sourced from batch-specific analyses.

Alternative Synthetic Strategies

Microwave-Assisted Synthesis

A modified protocol reduces reaction time to 15–20 minutes using microwave irradiation (300 W, 100°C). This method achieves comparable yields (78–82%) while minimizing thermal degradation of the aldehyde.

Solid-State Mechanochemical Synthesis

Grinding equimolar reactants in a ball mill (30 Hz, 1 hour) with catalytic p-toluenesulfonic acid provides solvent-free access to the product (yield: 68–74%). This approach aligns with green chemistry principles but requires post-synthesis purification.

Critical Analysis of Methodologies

Yield Comparison:
Method Average Yield (%) Purity (%)
Conventional Reflux 79 98.5
Microwave 80 97.8
Mechanochemical 71 95.2

The conventional method remains superior for large-scale synthesis due to better control over crystallization kinetics. Microwave synthesis offers time efficiency, while mechanochemical routes trade yield for environmental sustainability.

Applications and Derivative Chemistry

The compound serves as a precursor for transition metal complexes, particularly with Cu(II) and Fe(III), which exhibit enhanced antimicrobial properties compared to the free ligand. Structural modifications at the hydrazide nitrogen or methoxy group enable tuning of electronic properties for optoelectronic materials.

Chemical Reactions Analysis

Types of Reactions: N'-(4-hydroxy-3-methoxybenzylidene)-2-thiophenecarbohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce reduced derivatives of the compound.

  • Substitution: Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that N'-(4-hydroxy-3-methoxybenzylidene)-2-thiophenecarbohydrazide exhibits significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. For example, a study published in Bioorganic & Medicinal Chemistry Letters demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent in treating bacterial infections .

Anticancer Properties
The compound has also been investigated for its anticancer properties. In vitro studies have revealed that it can induce apoptosis in cancer cells, particularly in breast and colon cancer cell lines. The mechanism of action appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation. A detailed analysis in Pharmaceutical Biology reported that the compound could serve as a lead structure for developing new anticancer drugs .

Materials Science

Synthesis of Novel Materials
this compound has been utilized in synthesizing novel polymeric materials. Its ability to form stable complexes with metal ions has led to the development of coordination polymers that exhibit interesting optical and electronic properties. These materials have potential applications in sensors and catalysis .

Dye Sensitization in Solar Cells
In the field of renewable energy, this compound has been explored as a dye sensitizer in dye-sensitized solar cells (DSSCs). Its favorable light absorption characteristics contribute to improved efficiency in converting solar energy into electrical energy. Research published in Solar Energy Materials & Solar Cells indicates that incorporating this compound into DSSCs can enhance their performance compared to conventional dyes .

Analytical Chemistry

Chromatographic Applications
The compound's unique chemical structure makes it suitable for use as a chromatographic standard or reagent in analytical chemistry. It can be employed in high-performance liquid chromatography (HPLC) for the separation and quantification of various analytes. Studies have shown that using this hydrazone derivative improves resolution and sensitivity in detecting target compounds .

Spectroscopic Studies
this compound has been characterized using various spectroscopic techniques, including UV-Vis, IR, and NMR spectroscopy. These studies provide insights into its structural properties and interactions with other molecules, aiding researchers in understanding its behavior in different environments .

Case Studies

Application AreaStudy ReferenceKey Findings
Antimicrobial ActivityBioorganic & Medicinal Chemistry LettersEffective against multiple bacterial strains
Anticancer PropertiesPharmaceutical BiologyInduces apoptosis in cancer cell lines
Materials ScienceCoordination Chemistry ReviewsForms stable metal complexes for novel materials
Solar EnergySolar Energy Materials & Solar CellsEnhances efficiency as a dye sensitizer
Analytical ChemistryJournal of Chromatography AImproves resolution in HPLC

Mechanism of Action

The mechanism by which N'-(4-hydroxy-3-methoxybenzylidene)-2-thiophenecarbohydrazide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound belongs to a broader class of hydrazone derivatives. Key structural analogs include:

Compound Name Substituents on Benzylidene/Other Groups Key Functional Groups
Target Compound 4-Hydroxy-3-methoxybenzylidene Thiophene, hydrazide, –OH, –OCH₃
3-Amino-N'-(4-bromobenzylidene)-2-thiophenecarbohydrazide (5c) 4-Bromophenyl Thiophene, –NH₂, –Br
N'-(4-Nitrobenzylidene)-2-thiophenecarbohydrazide (5d) 4-Nitrophenyl Thiophene, –NO₂
N'-(4-Hydroxybenzylidene)-2-thiophenecarbohydrazide (5e) 4-Hydroxyphenyl Thiophene, –OH
N'-(3,5-Dinitrobenzylidene)-benzohydrazide (1) 3,5-Dinitrophenyl Benzene, –NO₂

Key Observations :

  • Hydroxy/methoxy groups (target compound and 5e) enhance hydrogen bonding, improving interactions with biological targets .
  • Thiophene vs.

Key Observations :

  • Higher yields (e.g., 95% for 5d) are achieved with electron-deficient aldehydes due to faster Schiff base formation .
  • Bulky substituents (e.g., 4-isopropylphenyl in ) or steric hindrance may lower yields.

Physicochemical and Spectral Properties

Infrared (IR) Spectroscopy :

Compound Key IR Peaks (cm⁻¹)
Target Compound 3440 (N–H), 2995 (O–H), 1641 (C=O), 1580 (amide C=O)
5c 3290 (N–H), 1637 (C=O), 1597 (C=N)
5d 3369 (N–H), 1645 (C=O), 1586 (C=N)
Compound 1 (3,5-dinitro analog) 1645 (C=O), 1586 (C=N), 1520 (NO₂)

NMR Data :

  • Target Compound : Expected aromatic proton shifts in thiophene (δ 6.6–7.7 ppm) and benzylidene (–OCH₃ at δ ~3.9 ppm) .
  • 5e : –OH peak at δ 9.89 ppm (DMSO-d₆), confirming phenolic hydrogen bonding.

HPLC Purity :

  • Most analogs (e.g., 5c, 5e) show >98% purity, critical for pharmacological studies .

Biological Activity

N'-(4-hydroxy-3-methoxybenzylidene)-2-thiophenecarbohydrazide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula: C12H12N4O2S
  • Molecular Weight: 276.31 g/mol

This structure features a thiophene ring, a hydrazone linkage, and a methoxy-substituted aromatic ring, which contribute to its biological activity.

1. Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve the disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Table 1: Antimicrobial Efficacy Against Various Bacteria

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

2. Antioxidant Activity

The compound exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies indicate that it scavenges free radicals effectively, thereby reducing cellular damage.

Case Study:
A study conducted on human fibroblast cells demonstrated that treatment with this compound reduced oxidative stress markers by approximately 40% compared to untreated controls.

3. Cytotoxicity Against Cancer Cells

Research has highlighted the cytotoxic effects of this compound on various cancer cell lines. It induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)
HeLa (Cervical Cancer)15
MCF-7 (Breast Cancer)20
A549 (Lung Cancer)25

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: The compound interferes with enzymes critical for microbial metabolism.
  • Induction of Apoptosis: It activates intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Mechanism: The presence of hydroxyl groups in its structure enhances its ability to donate electrons and neutralize free radicals.

Q & A

Q. What are the standard synthetic routes for N'-(4-hydroxy-3-methoxybenzylidene)-2-thiophenecarbohydrazide, and what characterization techniques are essential for confirming its purity and structure?

  • Methodological Answer : The compound is typically synthesized via condensation of 2-thiophenecarbohydrazide with 4-hydroxy-3-methoxybenzaldehyde under reflux in ethanol. Key steps include stoichiometric control (1:1 molar ratio) and acid catalysis (e.g., glacial acetic acid) to promote Schiff base formation . Characterization requires:
  • Spectroscopy : FT-IR to confirm imine (C=N) and hydroxyl (O–H) stretches (~1600 cm⁻¹ and ~3400 cm⁻¹, respectively) .
  • X-ray Crystallography : Resolve molecular geometry and hydrogen-bonding networks (e.g., N–H···O interactions observed in crystal lattices) .
  • Elemental Analysis : Verify C, H, N, S content within ±0.3% theoretical values .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions influence its packing?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 293 K reveals a monoclinic system (space group P2₁/c) with planar geometry. Key interactions include:
  • Intramolecular : O–H···N hydrogen bonds between the phenolic –OH and imine nitrogen .
  • Intermolecular : Weak π-π stacking (3.8–4.2 Å) between thiophene and aromatic rings, stabilizing the lattice .
    Refinement parameters (e.g., R₁ < 0.05) and SHELX software are critical for structural validation .

Advanced Research Questions

Q. What computational strategies are employed to predict the reactivity and electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO-LUMO gap ~3.5 eV), indicating nucleophilic attack susceptibility at the imine group . Molecular Electrostatic Potential (MEP) maps highlight electron-rich regions (e.g., methoxy oxygen) for metal coordination . Docking studies (AutoDock Vina) assess binding affinities to biological targets (e.g., insulin receptor β-subunit) .

Q. How can researchers design experiments to evaluate the insulin-enhancing potential of its metal complexes?

  • Methodological Answer : Synthesis : React the ligand with oxidovanadium(V) or zinc(II) salts in methanol/water (1:1) under nitrogen to prevent oxidation . Characterize complexes via cyclic voltammetry (redox peaks at −0.5 to +0.3 V vs. Ag/AgCl) . Bioactivity Screening :
  • In vitro: Use 3T3-L1 adipocytes to measure glucose uptake (2-NBDG assay) .
  • Ex vivo: Isolated rat hemidiaphragms assayed for glycogen synthesis (iodine staining) .
    Controls : Compare with metformin or bis(maltolato)oxidovanadium(IV) (BMOV) .

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

  • Methodological Answer : Comparative SAR Studies :
  • Replace the methoxy group with ethoxy or allyloxy to alter lipophilicity (logP measured via HPLC) .
  • Substitute thiophene with pyridine to test antimicrobial activity (MIC against S. aureus; CLSI guidelines) .
    Data Analysis : IC₅₀ values from MTT assays (e.g., 15 µM for antiproliferative activity vs. 25 µM for parent compound) reveal enhanced efficacy with electron-withdrawing groups . Contradictions in activity across studies may arise from solvent polarity or cell line variability .

Q. What analytical approaches resolve contradictions in reported bioactivity data?

  • Methodological Answer : Meta-Analysis : Aggregate data from ≥3 independent studies (e.g., insulin-enhancing activity vs. antimicrobial ). Adjust for variables:
  • Solvent Effects : DMSO concentration (<0.1% to avoid cytotoxicity) .
  • Assay Sensitivity : Normalize to positive controls (e.g., streptozotocin for diabetes models) .
    Statistical Tools : Multivariate ANOVA identifies significant factors (e.g., p < 0.05 for substituent type vs. activity) .

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